molecular formula C9H13N3O2S B2608202 6-(isopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706329-59-0

6-(isopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2608202
CAS RN: 1706329-59-0
M. Wt: 227.28
InChI Key: VLDPSCBWRHLGHP-UHFFFAOYSA-N
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Description

The compound “6-(isopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . Computational tools are often used to investigate the molecular and electronic behavior of pyrimidines .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol can be used to synthesize pyrimidine derivatives . This reaction tolerates many important functional groups .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines have been found to exhibit potent anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines also display antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Applications

Pyrimidine derivatives have been synthesized and screened for their in vitro antimicrobial activity against bacterial and fungal strains . This makes them potential candidates for the development of new antimicrobial drugs.

Antiviral Applications

Pyrimidines have been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Antifungal Applications

In addition to their antibacterial and antiviral properties, pyrimidines also display antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Antituberculosis Applications

Pyrimidines have been found to exhibit antituberculosis properties . This makes them potential candidates for the development of new antituberculosis drugs.

Anticancer Applications

Pyrimidines have shown potential in the field of cancer research . For example, novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells, and they displayed excellent anticancer activity .

Synthesis of Novel Compounds

Pyrimidines are used in the synthesis of novel compounds . For example, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been developed .

Future Directions

Pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This makes them an emerging scaffold in medicinal chemistry. Future research could focus on designing new selective, effective, and safe pyrimidine-based therapeutic agents .

properties

IUPAC Name

6-propan-2-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-7(2)15(13,14)12-4-8-3-10-6-11-9(8)5-12/h3,6-7H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDPSCBWRHLGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CC2=CN=CN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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